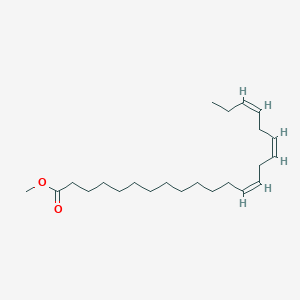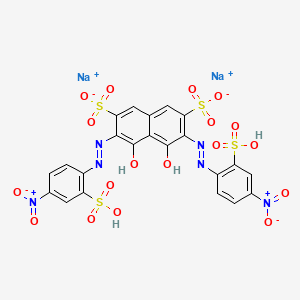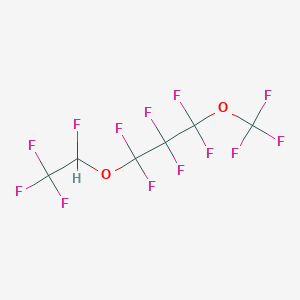![molecular formula C5H12NSi+ B12063606 Methylidyne[(trimethylsilyl)methyl]azanium](/img/structure/B12063606.png)
Methylidyne[(trimethylsilyl)methyl]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylidyne[(trimethylsilyl)methyl]azanium is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methylidyne azanium moiety. This compound is notable for its unique chemical properties and its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methylidyne[(trimethylsilyl)methyl]azanium typically involves the reaction of trimethylsilylmethyl halides with azanium derivatives. One common method includes the reaction of trimethylsilylmethyl chloride with ammonia or primary amines under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Methylidyne[(trimethylsilyl)methyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silicon-containing compounds.
Substitution: Nucleophilic substitution reactions are common, where the trimethylsilyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, alkoxides; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while reduction can produce silanes or silanols.
科学的研究の応用
Methylidyne[(trimethylsilyl)methyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. Its unique reactivity makes it valuable in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing into its use in drug development, particularly in the design of silicon-containing pharmaceuticals with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.
作用機序
The mechanism by which Methylidyne[(trimethylsilyl)methyl]azanium exerts its effects involves interactions with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The azanium moiety can interact with nucleophiles and electrophiles, facilitating diverse chemical reactions.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate specific enzymes, influencing biochemical pathways.
Receptors: It may bind to certain receptors, modulating their activity and affecting cellular processes.
Pathways: The compound’s reactivity can alter metabolic pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Methylidyne[(trimethylsilyl)methyl]azanium can be compared with other organosilicon compounds such as:
Trimethylsilylmethane: Similar in structure but lacks the azanium moiety, resulting in different reactivity and applications.
Trimethylsilylazide: Contains a trimethylsilyl group but with an azide moiety, leading to distinct chemical behavior and uses.
Trimethylsilylchloride: A common reagent in organic synthesis, but with different reactivity due to the presence of a chloride group.
Uniqueness: The presence of both the trimethylsilyl and azanium groups in this compound imparts unique chemical properties, making it a versatile reagent in various chemical reactions and applications.
特性
分子式 |
C5H12NSi+ |
|---|---|
分子量 |
114.24 g/mol |
IUPAC名 |
methylidyne(trimethylsilylmethyl)azanium |
InChI |
InChI=1S/C5H12NSi/c1-6-5-7(2,3)4/h1H,5H2,2-4H3/q+1 |
InChIキー |
ODUDQFYPCRVZGG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C[N+]#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




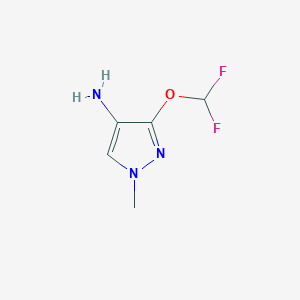
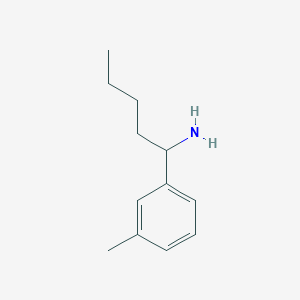
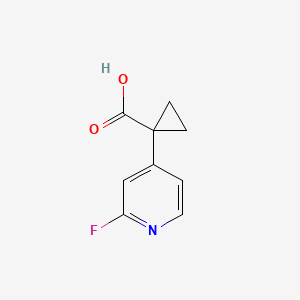
![[4-Acetyloxy-5-[5-fluoro-4-(3-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B12063549.png)
